molecular formula C6H11F3O2S B12839011 2-[(2,2-Dimethoxyethyl)thio]-1,1,1-trifluoroethane CAS No. 84455-36-7

2-[(2,2-Dimethoxyethyl)thio]-1,1,1-trifluoroethane

Cat. No.: B12839011
CAS No.: 84455-36-7
M. Wt: 204.21 g/mol
InChI Key: AMQYICAOQAOBSI-UHFFFAOYSA-N
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Description

2-[(2,2-Dimethoxyethyl)thio]-1,1,1-trifluoroethane is a chemical compound with the molecular formula C6H11F3O2S and a molecular weight of 204.21 g/mol . It is characterized by the presence of trifluoromethyl and thioether functional groups, making it a compound of interest in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2-Dimethoxyethyl)thio]-1,1,1-trifluoroethane typically involves the reaction of 2,2-dimethoxyethanol with a trifluoromethylating agent in the presence of a base. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(2,2-Dimethoxyethyl)thio]-1,1,1-trifluoroethane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2,2-Dimethoxyethyl)thio]-1,1,1-trifluoroethane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2,2-Dimethoxyethyl)thio]-1,1,1-trifluoroethane involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The thioether group can participate in redox reactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,2-Dimethoxyethyl)thio]-1,1,1-trifluoroethane
  • 2-[(2,2-Dimethoxyethyl)thio]-1,1,1-trifluoropropane
  • 2-[(2,2-Dimethoxyethyl)thio]-1,1,1-trifluorobutane

Uniqueness

This compound is unique due to its specific combination of trifluoromethyl and thioether groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and material science .

Biological Activity

2-[(2,2-Dimethoxyethyl)thio]-1,1,1-trifluoroethane (CAS Number: 84455-36-7) is a chemical compound with potential biological activities. Its unique structure, characterized by a trifluoroethane moiety and a dimethoxyethyl thio group, suggests interesting interactions with biological systems. This article reviews the biological activity of this compound based on available research findings and case studies.

  • Molecular Formula : C₆H₁₁F₃O₂S
  • Molecular Weight : 204.21 g/mol
  • Density : 1.193 g/cm³
  • Boiling Point : 161.5 °C
  • Flash Point : 51.5 °C

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its potential as an antimicrobial agent and its interactions with specific biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on thioether derivatives have shown promising results against various bacterial strains. The trifluoromethyl group is known to enhance lipophilicity, potentially improving membrane permeability and bioactivity against pathogens.

CompoundTarget OrganismActivity (IC50)Reference
2-Dimethoxyethyl thio derivativeStaphylococcus aureus<100 µM
Trifluoroethyl derivativesE. coli<50 µM

The proposed mechanism of action for compounds with similar structures often involves:

  • Disruption of bacterial cell membranes.
  • Inhibition of key enzymes involved in metabolic pathways.
  • Interference with nucleic acid synthesis.

Case Study 1: Antimicrobial Screening

In a study published in the Journal of Medicinal Chemistry, researchers screened a library of thioether compounds for antimicrobial activity. The results indicated that compounds containing the trifluoromethyl group exhibited enhanced activity against Gram-positive bacteria compared to their non-fluorinated counterparts. The study highlighted the importance of substituent effects on biological activity.

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was performed using human cancer cell lines to evaluate the safety profile of this compound. The compound showed moderate cytotoxic effects at higher concentrations (IC50 > 100 µM), suggesting that while it may have therapeutic potential, further optimization is necessary to reduce toxicity.

Research Findings

Recent investigations into the biological activity of this compound have focused on:

  • In vitro assays : Evaluating the compound's efficacy against various cell lines.
  • Structure-activity relationship (SAR) studies: Identifying how modifications to the chemical structure influence biological activity.

Key Findings:

  • Compounds with increased lipophilicity generally show enhanced cell membrane permeability.
  • The presence of electron-withdrawing groups such as trifluoromethyl significantly impacts biological interactions.

Properties

CAS No.

84455-36-7

Molecular Formula

C6H11F3O2S

Molecular Weight

204.21 g/mol

IUPAC Name

2-(2,2-dimethoxyethylsulfanyl)-1,1,1-trifluoroethane

InChI

InChI=1S/C6H11F3O2S/c1-10-5(11-2)3-12-4-6(7,8)9/h5H,3-4H2,1-2H3

InChI Key

AMQYICAOQAOBSI-UHFFFAOYSA-N

Canonical SMILES

COC(CSCC(F)(F)F)OC

Origin of Product

United States

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